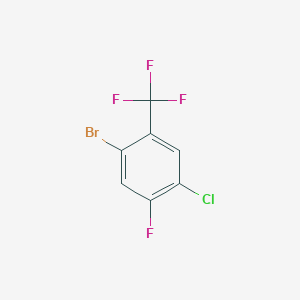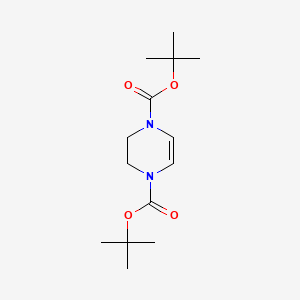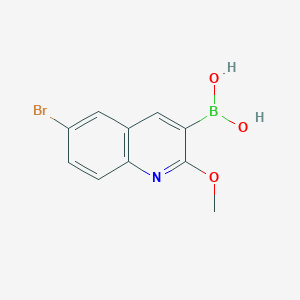
1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrClF3. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the halogenation of 2-(trifluoromethyl)benzene derivatives. The process typically includes:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Chlorination: Using chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Fluorination: Using fluorine (F2) or a fluorinating agent like hydrogen fluoride (HF) or silver fluoride (AgF).
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Recycling of Catalysts: To reduce costs and environmental impact.
Purification Steps: Such as distillation or recrystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Such as nucleophilic aromatic substitution (SNAr) where the halogen atoms can be replaced by nucleophiles like amines or thiols.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: Though less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Catalysts: Palladium (Pd) for coupling reactions, iron (Fe) or aluminum (Al) for halogenation.
Solvents: Organic solvents like dichloromethane (DCM), toluene, or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: From coupling reactions.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and active pharmaceutical ingredients (APIs).
Material Science: In the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.
Agricultural Chemistry: In the development of agrochemicals like herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene in chemical reactions involves the interaction of its halogen and trifluoromethyl groups with various reagents. The presence of electron-withdrawing groups like fluorine and trifluoromethyl enhances the compound’s reactivity towards nucleophiles and catalysts. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
- 4-Bromo-2-chloro-1-(trifluoromethyl)benzene
Comparison: 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions. The presence of multiple halogen atoms and a trifluoromethyl group makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDNVROIBUYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B6301081.png)

![5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)
![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)
![Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)



![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)





